Florical

Description

Florical is a dietary supplement formulated to enhance bone health by combining calcium and fluoride. It is primarily indicated for individuals at risk of osteoporosis or those seeking to mitigate age-related bone density loss. Calcium, a critical mineral for bone formation, works synergistically with fluoride, which is known to stimulate osteoblast activity and enhance bone mineralization . Clinical applications of this compound focus on:

- Promoting bone density: By providing bioavailable calcium, this compound helps maintain structural integrity of bones.

- Reducing fracture risk: Enhanced bone strength lowers susceptibility to fractures, particularly in elderly populations.

- Preventing osteoporosis: Fluoride’s role in stimulating new bone formation complements calcium’s mineralization effects .

Properties

CAS No. |

108834-37-3 |

|---|---|

Molecular Formula |

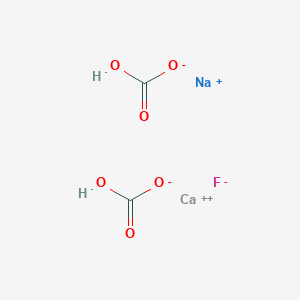

C2H2CaFNaO6 |

Molecular Weight |

204.1 g/mol |

IUPAC Name |

calcium;sodium;hydrogen carbonate;fluoride |

InChI |

InChI=1S/2CH2O3.Ca.FH.Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;1H;/q;;+2;;+1/p-3 |

InChI Key |

VDYNPYWGOAZTDB-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[F-].[Na+].[Ca+2] |

Synonyms |

calcium carbonate, sodium fluoride drug combination Florical |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Carbonate

- Composition : Calcium carbonate (CaCO₃) is a widely used calcium supplement, often combined with vitamin D for enhanced absorption.

- Bioavailability : Requires stomach acid for dissolution, making it less effective in individuals with hypochlorhydria (e.g., elderly or proton-pump inhibitor users).

- Side Effects : Constipation, bloating, and risk of hypercalcemia with excessive intake .

Calcium Citrate

- Composition : Calcium citrate (Ca₃(C₆H₅O₇)₂) is a more readily absorbable form of calcium, suitable for individuals with low stomach acid.

- Bioavailability : Absorption is less dependent on gastric pH, offering an advantage over calcium carbonate.

- Indications : Preferred for patients with gastrointestinal disorders or absorption issues. Lacks fluoride’s bone-strengthening properties.

- Side Effects : Similar to calcium carbonate but generally better tolerated .

Sodium Fluoride

- Composition : Sodium fluoride (NaF) is a standalone fluoride supplement, historically used to treat osteoporosis in regions with low water fluoridation.

- Indications : Rarely used today due to risks of fluorosis and incomplete efficacy without calcium.

- Side Effects : Dental/skeletal fluorosis, gastrointestinal irritation .

Comparative Analysis Table

Research Findings and Differentiation

- Fluoride’s Unique Role : this compound’s inclusion of fluoride distinguishes it from standalone calcium supplements. Studies suggest fluoride increases bone mass in trabecular bone but requires careful dosing to avoid toxicity .

- Market Positioning : Unlike sodium fluoride, this compound avoids the need for separate calcium supplementation, improving patient compliance.

Critical Considerations

- Comparative Efficacy : While calcium citrate offers better absorption, this compound’s dual-action formula provides broader therapeutic benefits for at-risk populations.

- Taxonomic Clarification: Notably, "this compound" is also referenced in botanical databases (e.g., New Caledonia’s flora checklist), which is unrelated to the supplement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.